molecular formula C21H17ClN4O2S2 B2375590 4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 371206-62-1

4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide

Cat. No.: B2375590
CAS No.: 371206-62-1
M. Wt: 456.96
InChI Key: REKTYARKPPJXLR-UHFFFAOYSA-N
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Description

The compound “4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide” is a derivative of 1,2,4-triazole, a nitrogen-containing heterocycle . Triazoles have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . They are known to exhibit a broad range of biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

The synthesis of such triazole derivatives involves multi-step chemical modifications . The process starts with the conversion of a compound (like 3-bromobenzoic acid) into its derivative (like methyl-3-bromobenzoate), which is then transformed into another derivative (like 3-bromobenzohydrazide). The final step involves the cyclization of this compound, producing its 1,2,4-triazole derivative. This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is investigated using techniques such as IR, HNMR, and UV–visible spectroscopy . Density functional theory (DFT) is often utilized to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .


Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are often investigated using various techniques. For instance, the solubility of these compounds in different solvents is determined, and their melting points are measured . The DFT study can reveal properties like the band gap value and linear polarizability .

Scientific Research Applications

Anticancer Potential

  • A series of compounds related to 4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide have been synthesized with potential anticancer activities. Specifically, derivatives exhibited remarkable activity against a variety of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar levels (Sławiński et al., 2012). Another study highlighted novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents, showcasing the potential for medicinal/pharmacologic applications (Lolak et al., 2019).

Anti-HIV Activity

  • Compounds derived from this compound have shown moderate to fairly high anti-HIV activity and moderate anticancer activity in preliminary screenings (Brzozowski, 1998). Another study reported the synthesis of derivatives with in vitro anti-HIV potency, highlighting a specific compound's reasonable activity against the virus (Pomarnacka, 2007).

Carbonic Anhydrase Inhibition

  • The inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides, related to the chemical , against human carbonic anhydrase (hCA) isoenzymes have been studied, showing potent inhibition. This has implications for treating conditions like glaucoma, epilepsy, obesity, and cancer (Gul et al., 2016). Furthermore, novel sulfonamide derivatives have been investigated for their binding affinity and selectivity against recombinant human carbonic anhydrases, indicating potential for further development of CA inhibitors (Balandis et al., 2020).

Safety and Hazards

While specific safety and hazard information for “4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide” is not available in the search results, it’s important to note that triazoles and their derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems . Therefore, careful handling and usage are advised.

Future Directions

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in organocatalysis, agrochemicals, and materials science . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the future directions in this field .

Properties

IUPAC Name

4-chloro-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-26-12-23-24-21(26)29-20-17-7-3-5-13-4-2-6-16(18(13)17)19(20)25-30(27,28)15-10-8-14(22)9-11-15/h2-12,19-20,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKTYARKPPJXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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